
Vitexin 4'-glucoside
Descripción general
Descripción
Vitexin 4'-glucoside (4'-O-glucosylvitexin) is a flavonoid C-glucoside derivative of vitexin (apigenin-8-C-glucoside), a naturally occurring flavone found in plants such as Crataegus pinnatifida (hawthorn) and Briza stricta . Structurally, it consists of a glucose moiety attached to the 4'-hydroxyl group of the vitexin aglycone (Figure 1). This glycosylation significantly enhances its aqueous solubility compared to vitexin, addressing the latter’s poor bioavailability and gastrointestinal absorption (~5%) .
For instance, it inhibits glutamate release and oxidative stress, making it relevant to neurodegenerative disease research . Industrial and research-grade this compound is commercially available (e.g., HY-N5073, CAS: 178468-00-3) with ≥99.86% purity, validated via LC/MS, NMR, and HPLC .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Vitexin 4’-glucoside can be synthesized enzymatically using glycosyltransferases and glycosidases. Glycosyltransferases catalyze the formation of glycosidic bonds using activated sugar donors like uridine-diphosphate glucose. Glycosidases, on the other hand, operate under thermodynamic control using non-activated sugar donors, making them cost-effective for glycoside synthesis .
Industrial Production Methods: The industrial production of vitexin 4’-glucoside involves the use of solvent-stable β-fructosidase in organic solvents. This enzyme shows high activity and stability in 30–80% ethyl acetate, achieving yields of 90–99% for vitexin glycosides. The process involves the use of 50% ethyl acetate solvent system to convert vitexin into vitexin 4’-glucoside .
Análisis De Reacciones Químicas
Types of Reactions: Vitexin 4’-glucoside undergoes various chemical reactions, including glycosylation, oxidation, and reduction. Glycosylation is particularly significant as it enhances the solubility and bioactivity of the compound .
Common Reagents and Conditions:
Glycosylation: Utilizes glycosyltransferases or glycosidases in the presence of activated or non-activated sugar donors.
Oxidation and Reduction: Standard reagents like hydrogen peroxide for oxidation and sodium borohydride for reduction are used under mild conditions.
Major Products: The primary product of glycosylation is vitexin 4’-glucoside itself, while oxidation and reduction reactions can lead to various oxidized or reduced derivatives of the compound.
Aplicaciones Científicas De Investigación
Vitexin 4’-glucoside has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying glycosylation reactions and the synthesis of glycosides.
Biology: Investigated for its role in cellular signaling pathways and its effects on cell proliferation and apoptosis.
Medicine: Explored for its potential therapeutic effects in treating neurodegenerative diseases like Alzheimer’s and Parkinson’s due to its neuroprotective properties
Industry: Utilized in the development of functional foods and nutraceuticals due to its antioxidant and anti-inflammatory properties
Mecanismo De Acción
Vitexin 4’-glucoside exerts its effects through various molecular targets and pathways:
Anti-inflammatory: Inhibits the release of pro-inflammatory cytokines and mediators.
Antioxidant: Scavenges free radicals and upregulates antioxidant enzymes.
Neuroprotective: Modulates calcium release-activated calcium currents and inhibits b-hexosaminidase, reducing the risk of neurodegenerative conditions.
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Structural and Solubility Comparisons
Key Insights :
- Glucosylation Position Matters : The 4'- and 5-O-glucosylation on vitexin’s flavone backbone improve solubility more effectively than glycosylation on the sugar moiety (e.g., 2''-O-glucoside) .
- Bioavailability : Vitexin 4'-glucoside and its 5-O-glucoside derivative exhibit superior solubility and absorption compared to vitexin, making them preferable for drug development .
Pharmacological Activity Comparisons
Table 2: Bioactivity Profiles of Vitexin Derivatives
Key Insights :
- Anti-inflammatory Superiority : this compound outperforms vitexin in suppressing pro-inflammatory cytokines (e.g., TNF-α, IL-6) due to enhanced cellular uptake .
- Trade-offs in Activity : While vitexin retains stronger antioxidant and anticancer effects, its glucosides prioritize solubility and targeted anti-inflammatory/neuroprotective roles .
Key Insights :
Actividad Biológica
Vitexin 4'-glucoside (VOG) is a flavonoid glycoside derived from vitexin, a C-glucoside flavone known for its diverse biological activities. This compound has garnered attention due to its potential therapeutic applications in various health conditions, particularly in cardiovascular diseases and oxidative stress-related disorders.
Chemical Structure and Properties
VOG is characterized by the presence of a glucose molecule attached to the 4' position of the vitexin structure. Its molecular formula is , with a molecular weight of approximately 432.38 g/mol. The glycosylation enhances its solubility compared to vitexin, thus improving its bioavailability and pharmacological potential.
Antioxidant Activity
VOG has been shown to exhibit significant antioxidant properties. In a study involving human adipose-derived stem cells (hADSCs), VOG demonstrated protective effects against hydrogen peroxide-induced oxidative stress. Pretreatment with VOG at concentrations of 120 μM significantly reduced cell apoptosis and morphological damage caused by oxidative stress, as evidenced by decreased caspase-3 activity and lower rates of apoptosis/necrosis .
Table 1: Effects of VOG on hADSCs
Treatment Concentration (μM) | Apoptosis Rate (%) | Caspase-3 Activity (Relative Units) | Morphological Changes |
---|---|---|---|
Control | 30 | 100 | Normal |
VOG (120 μM) | 10 | 30 | Minimal Distortion |
H2O2 (500 μM) | 80 | 90 | Severe Distortion |
Cardiovascular Protection
VOG, along with vitexin-2"-O-rhamnoside, has been extensively studied for its cardioprotective effects. Both compounds are derived from Cratagus pinnatifida, a plant traditionally used in herbal medicine for cardiovascular health. Research indicates that VOG can mitigate oxidative stress in cardiac cells, enhancing cell survival and function under stress conditions .
The mechanisms underlying the biological activities of VOG primarily involve:
- Antioxidant Mechanism : VOG scavenges free radicals and enhances the activity of endogenous antioxidant enzymes, thereby reducing oxidative damage to cells.
- Anti-inflammatory Effects : VOG may inhibit pro-inflammatory cytokines and pathways, contributing to its protective effects in various tissues.
- Cell Survival Pathways : Activation of survival pathways such as PI3K/Akt has been suggested as a mechanism through which VOG exerts its protective effects against apoptosis.
Case Studies and Research Findings
Several studies have highlighted the efficacy of VOG in clinical and experimental settings:
- A study investigating the effect of VOG on hADSCs showed that it significantly reduces oxidative stress-induced damage, suggesting potential applications in regenerative medicine .
- Another research focused on the enzymatic synthesis of novel vitexin glucosides, including VOG, indicated that glycosylation improves solubility and bioavailability, enhancing the pharmacological profile of vitexin derivatives .
Q & A
Basic Research Questions
Q. What are the primary natural sources of Vitexin 4'-glucoside, and how is it structurally characterized?
this compound is identified in Briza stricta leaves and other plants like hawthorn (Crataegus spp.). Structural characterization involves mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm its molecular formula (C₂₇H₃₀O₁₅) and glycosylation pattern, including β-D-glucose moieties at the 4'-position .
Q. What enzymatic methods are used to synthesize this compound and its analogs?
Enzymatic synthesis employs glycosyltransferases such as BtGT_16345 and BtUGT489, which catalyze the transfer of glucose from UDP-glucose (UDP-G) to vitexin. Reaction conditions (pH, temperature, enzyme kinetics) must be optimized to favor 4'-O-β-glucoside formation over other positional isomers (e.g., 5-O-β-glucoside) .
Q. How should this compound be stored and prepared for in vitro studies?
Store the compound as a powder at -20°C (stable for 3 years) or in DMSO at -80°C (1-month stability). For in vitro use, dissolve in DMSO at 100 mg/mL (168.2 mM), then dilute with buffers or cell culture media to avoid solvent toxicity (>0.1% DMSO final concentration) .
Advanced Research Questions
Q. How do conflicting data on this compound’s bioactivity arise, and how can they be resolved?
Discrepancies in reported bioactivities (e.g., antioxidant vs. pro-oxidant effects) may stem from differences in assay conditions (e.g., pH, reactive oxygen species probes) or purity of the compound. Validate results using orthogonal assays (e.g., DPPH radical scavenging, FRAP, and cellular ROS quantification) and confirm compound purity via HPLC (>98%) .
Q. What strategies mitigate solubility challenges in in vivo studies of this compound?
For animal studies, prepare stable formulations using co-solvents like 20% SBE-β-CD in saline or PEG400. For example, mix 50 μL DMSO stock (50 mg/mL) with 300 μL PEG300, 50 μL Tween 80, and 600 μL ddH₂O to achieve a 2 mg/mL working solution for oral or intraperitoneal administration .
Q. How can enzymatic regioselectivity be engineered to improve this compound synthesis?
Protein engineering of glycosyltransferases (e.g., site-directed mutagenesis of BtGT_16345’s active site) can enhance 4'-position specificity. Compare kinetic parameters (Km, kcat) of wild-type and mutant enzymes using HPLC to quantify product ratios .
Q. What computational tools predict the pharmacokinetic properties of this compound?
Use in silico models (e.g., SwissADME) to estimate LogP (-1.6), topological polar surface area (260.2 Ų), and bioavailability. Cross-validate predictions with in vitro Caco-2 permeability assays and hepatic microsome stability tests .
Q. Methodological Guidelines
Q. How to design dose-response experiments for evaluating this compound’s anti-inflammatory effects?
- In vitro: Treat RAW 264.7 macrophages with 1–100 μM this compound and measure TNF-α/IL-6 via ELISA. Include LPS-induced inflammation controls.
- In vivo: Administer 10–50 mg/kg orally to murine models of colitis, monitoring colon histopathology and cytokine levels. Use vehicle (PEG400/saline) and positive controls (e.g., dexamethasone) .
Q. What analytical techniques differentiate this compound from its structural isomers?
Combine reversed-phase HPLC (C18 column, acetonitrile/water gradient) with tandem MS/MS to distinguish 4'-glucoside (m/z 595.2 → 433.1 [aglycone]) from 7-glucoside or 2''-rhamnoside derivatives. Confirm using NMR (anomeric proton signals at δ 4.8–5.2 ppm) .
Q. How to address batch-to-batch variability in plant-derived this compound?
Standardize extraction protocols (e.g., 70% ethanol, 60°C, 2 hours) and implement QC steps:
Propiedades
IUPAC Name |
5,7-dihydroxy-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-2-[4-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O15/c28-7-15-19(33)21(35)23(37)26(41-15)18-12(31)5-11(30)17-13(32)6-14(40-25(17)18)9-1-3-10(4-2-9)39-27-24(38)22(36)20(34)16(8-29)42-27/h1-6,15-16,19-24,26-31,33-38H,7-8H2/t15-,16-,19-,20-,21+,22+,23-,24-,26+,27-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQJPSSJEHVNDFL-WIQAIWCDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O15 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
594.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.